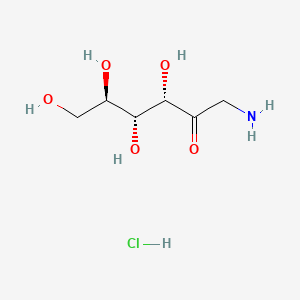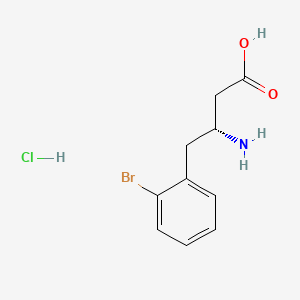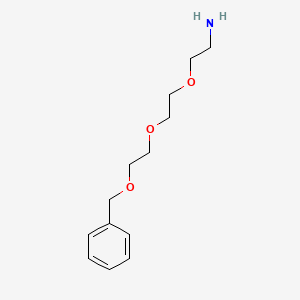
2-(Benzyloxyethoxyethoxy)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxyethoxyethoxy)ethylamine is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is a colorless liquid that belongs to the class of amines and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Aplicaciones Científicas De Investigación
2-(Benzyloxyethoxyethoxy)ethylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Direcciones Futuras
Future research directions could include further exploration of the compound’s potential applications in medicinal chemistry, given the known activities of structurally similar compounds . Additionally, more detailed studies on the compound’s synthesis, chemical reactions, and mechanism of action could provide valuable insights .
Mecanismo De Acción
Target of Action
2-(Benzyloxyethoxyethoxy)ethylamine, also known as Benzyl-PEG3-amine, is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of this compound are therefore the E3 ubiquitin ligase and the target protein identified for degradation .
Mode of Action
The compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for the E3 ubiquitin ligase, and the other is for the target protein . By bringing these two entities into close proximity, the compound facilitates the transfer of ubiquitin to the target protein . This marks the protein for degradation by the proteasome, a complex that breaks down proteins in the cell .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, the compound indirectly influences numerous downstream effects, depending on the function of the degraded protein .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein . For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease .
Análisis Bioquímico
Biochemical Properties
2-(Benzyloxyethoxyethoxy)ethylamine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest . The interaction between this compound and these biomolecules facilitates the degradation of target proteins, thereby modulating various biochemical pathways .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins for degradation . The impact on cell function includes alterations in protein levels, which can lead to changes in cellular behavior and responses .
Molecular Mechanism
The mechanism of action of this compound involves its role as a linker in PROTACs. It binds to both the E3 ubiquitin ligase and the target protein, bringing them into proximity and promoting the ubiquitination and subsequent degradation of the target protein . This process can lead to the inhibition or activation of specific enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that the stability of this compound is crucial for its effectiveness in degrading target proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively degrade target proteins without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors that facilitate the ubiquitination and degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and its ability to degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Benzyloxyethoxyethoxy)ethylamine can be synthesized from Benzyl-PEG3-N3. The synthesis involves a series of chemical reactions that include nucleophilic substitution and reduction . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps like distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxyethoxyethoxy)ethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenated compounds for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding aldehydes or ketones, while reduction may yield primary or secondary amines .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG3-N3: A precursor in the synthesis of 2-(Benzyloxyethoxyethoxy)ethylamine.
Benzyl-PEG3-amine: Another PEG-based PROTAC linker with similar properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as an effective linker in PROTAC synthesis. Its ability to facilitate the selective degradation of target proteins makes it a valuable compound in precision medicine .
Propiedades
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPJPHAPLBNCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-75-4 |
Source


|
| Record name | 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
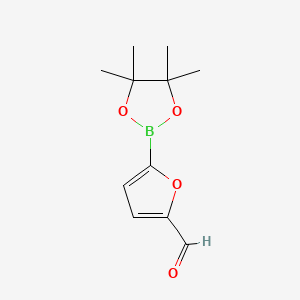

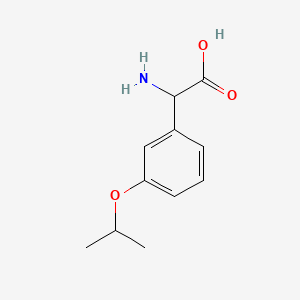
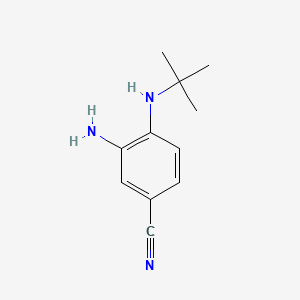
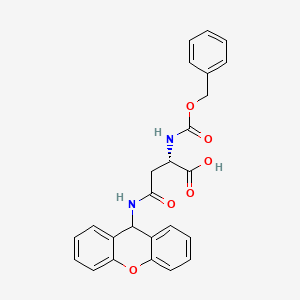
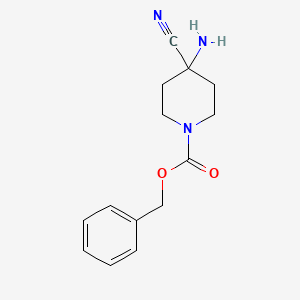
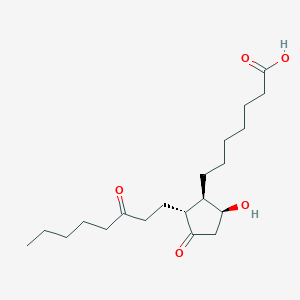
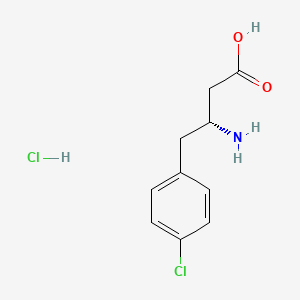
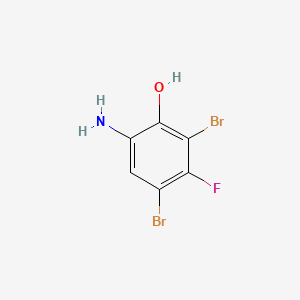
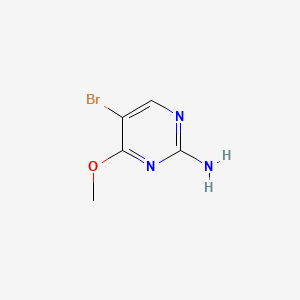
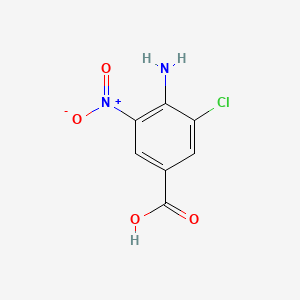
![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
